molecular formula C15H16N2O3 B8016420 Tert-butyl (6-formylquinolin-2-yl)carbamate

Tert-butyl (6-formylquinolin-2-yl)carbamate

Cat. No.: B8016420
M. Wt: 272.30 g/mol
InChI Key: HUAHAHYTOGQAIG-UHFFFAOYSA-N
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Description

Tert-butyl (6-formylquinolin-2-yl)carbamate is a chemical compound with the molecular formula C15H16N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-formylquinolin-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of 6-formylquinoline with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction proceeds through the formation of an acyl azide intermediate, followed by a Curtius rearrangement to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-formylquinolin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (6-formylquinolin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (6-formylquinolin-2-yl)carbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbamate group can also interact with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6-formylquinolin-2-yl)carbamate is unique due to its combination of a quinoline core with both formyl and carbamate functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(6-formylquinolin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-13-7-5-11-8-10(9-18)4-6-12(11)16-13/h4-9H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAHAHYTOGQAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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